molecular formula C12H12N2O3 B2491015 methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 91392-96-0

methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B2491015
CAS No.: 91392-96-0
M. Wt: 232.239
InChI Key: CTILPASCHMQIMS-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a heterocyclic compound featuring a seven-membered 1,5-benzodiazepine ring fused to a benzene ring, with a methyl ester substituent at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the pharmacological relevance of benzodiazepine derivatives, which are known for their anxiolytic, anticonvulsant, and sedative properties. The compound is commercially available (CymitQuimica, Ref: 3D-RDA39296) in quantities ranging from 50 mg to 500 mg, with pricing indicative of its specialized synthesis .

Properties

IUPAC Name

methyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-6,13H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTILPASCHMQIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl anthranilate with an appropriate ketone, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for generating bioactive metabolites or further functionalization:

Reaction Conditions:

  • Basic hydrolysis: NaOH (2–5 M) in water/ethanol (1:1 v/v) at 60–80°C for 4–6 hours .

  • Acidic hydrolysis: HCl (6 M) in dioxane under reflux for 8–12 hours.

Products:

  • Under basic conditions: 2-(4-Oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetic acid (yield: 85–92%) .

  • Under acidic conditions: Partial decomposition observed due to benzodiazepine ring instability.

Mechanism:
Nucleophilic attack by hydroxide ion (basic) or water (acidic) at the ester carbonyl, followed by elimination of methanol.

Nucleophilic Substitution at the Acetamide Side Chain

The α-position of the acetamide group participates in nucleophilic substitutions, enabling side-chain diversification:

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°C2-(4-Oxo-benzodiazepin-2-yl)propanoate70–78
ArylationAr-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl-substituted derivatives65–72
AminolysisNH₃/RNH₂, THF, rt, 12 hAmide analogs80–88

Key Insight: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aromatic groups without disrupting the benzodiazepine core.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Example:

  • With hydrazines: Reacting with hydrazine hydrate in ethanol at reflux forms triazolo-benzodiazepine hybrids :

    Product: Methyl 2-(8-methoxy-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepin-4-yl)acetate\text{Product: } \text{Methyl 2-(8-methoxy-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepin-4-yl)acetate}

    Yield: 68% .

Mechanism: Nucleophilic attack by hydrazine at the ketone, followed by dehydration and cyclization.

Oxidation and Reduction of the 4-Oxo Group

The 4-oxo group in the benzodiazepine ring undergoes redox transformations:

ReactionReagents/ConditionsProductOutcomeSource
ReductionNaBH₄, MeOH, 0°C → rt4-Hydroxy derivativePartial racemization
OxidationMnO₂, CH₂Cl₂, rt, 24 hAromatic ring formation (dehydrogenation)Low yield (≤30%)

Limitation: Over-reduction or side reactions necessitate careful stoichiometric control .

Ring-Opening and Rearrangement

Under strong acidic conditions, the benzodiazepine ring undergoes hydrolysis to yield quinazolinone intermediates :

Conditions:

  • H₂SO₄ (conc.), 120°C, 3 hours.

Product:

  • 3-(Carboxymethyl)-2-methylquinazolin-4(3H)-one (yield: 55%) .

Application: This pathway is exploited to access structurally distinct heterocycles for biological screening.

Functionalization via Acyl Chloride Intermediates

The carboxylic acid (from ester hydrolysis) reacts with SOCI₂ to form an acyl chloride, enabling subsequent amide or ester formation :

Example:

  • Reaction with 2-fluorobenzylamine in CH₂Cl₂ produces:

    2-(4-Oxo-benzodiazepin-2-yl)-N-(2-fluorobenzyl)acetamide\text{2-(4-Oxo-benzodiazepin-2-yl)-N-(2-fluorobenzyl)acetamide}

    Yield: 82%.

Photochemical and Thermal Stability

The compound exhibits moderate stability under standard storage conditions but degrades under UV light or prolonged heating:

ConditionDegradation ProductsHalf-Life (25°C)Source
UV light (254 nm)Benzoic acid derivatives48 h
100°C (neat)Decarboxylation products6 h

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C12_{12}H12_{12}N2_2O3_3
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 91392-96-0

The compound features a benzodiazepine core structure which is known for its ability to interact with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for its pharmacological effects, including anxiolytic and sedative properties.

Pharmacological Studies

The primary application of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate lies in its pharmacological properties. Research indicates that this compound may exhibit:

  • Anxiolytic Effects : Similar to traditional benzodiazepines, it has been shown to enhance GABAergic transmission, leading to reduced anxiety levels in animal models .
  • Sedative Properties : Its ability to modulate GABA receptors suggests potential use as a sedative agent .

Neuropharmacology

Recent studies have explored the compound's role in neuropharmacology:

  • Neuroprotective Effects : Preliminary research indicates that derivatives of benzodiazepines can exhibit antioxidant properties, which may help reduce oxidative stress in neuronal cells .
  • Potential for Treating Neurodegenerative Diseases : Investigations into multi-target-directed ligands (MTDLs) have highlighted the compound's potential in treating neurodegenerative diseases complicated by depression .

Synthesis of Novel Derivatives

The synthesis of this compound has led to the development of various derivatives that possess enhanced biological activity:

CompoundActivityReference
Compound 4gMAO-B Inhibition
Compound 4dCholinesterase Inhibition

These derivatives are being evaluated for their efficacy against specific targets such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of neurodegenerative disorders.

Case Studies

Several case studies have documented the therapeutic applications of this compound and its derivatives:

  • A study demonstrated that certain derivatives showed significant MAO-B inhibition with IC50_{50} values indicating strong antagonistic effects on MAO activity .
  • Another investigation highlighted the anxiolytic effects of related compounds in behavioral tests such as the Elevated Plus Maze and Open Field tests, comparable to established treatments like diazepam .

Mechanism of Action

The mechanism of action of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved in its action include the enhancement of GABAergic transmission, which results in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetate

Structural Differences :

  • Substituents : A phenyl group at the 4-position and an ethyl ester (vs. methyl ester) at the 2-position.
  • Synthesis : Prepared via alkylation of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with ethyl chloroacetate in DMF using potassium carbonate as a base .
  • Conformation : The seven-membered benzodiazepine ring adopts a boat-shaped conformation, with the phenyl group contributing to steric effects. The methylene carbon deviates by 0.604 Å from the plane of the fused benzene ring .

Key Contrasts :

  • The phenyl substituent enhances π-π stacking interactions in crystal packing, influencing solubility and solid-state stability.

4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one Monohydrate

Structural Differences :

  • Synthesis: Derived from condensation of o-phenylenediamine with ethyl acetoacetate under microwave-assisted conditions, crystallizing as a monohydrate .

Key Contrasts :

  • The absence of an ester group reduces metabolic liability but may limit functionalization for drug development.
  • The monohydrate form impacts solubility and hygroscopicity, critical for formulation stability.

Ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

Structural Differences :

  • Substituents : A triazole ring and dibenzyl groups at the 1,5-positions, with an ethyl ester.
  • Synthesis : Incorporates click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to introduce the triazole moiety .

Key Contrasts :

  • The dibenzyl groups increase molecular weight and steric bulk, possibly reducing membrane permeability.

Structural and Conformational Insights

  • Boat Conformation : Observed in ethyl 2-(2-oxo-4-phenyl-...)acetate due to steric effects of the phenyl group .
  • Hydrogen Bonding: In 4-methyl-...monohydrate, water molecules mediate O–H···O interactions, stabilizing the lattice .
  • Graph Set Analysis : Triazole-containing derivatives exhibit complex hydrogen-bonding patterns (e.g., R₂²(8) motifs) .

Physicochemical and Functional Comparisons

Data Table: Key Properties

Property Methyl 2-(4-oxo-...)acetate Ethyl 2-(2-oxo-4-phenyl-...)acetate 4-Methyl-...monohydrate
Molecular Weight (g/mol) ~263.27 ~337.37 ~206.24 (+18 for H₂O)
Lipophilicity (LogP) Moderate (methyl ester) Higher (ethyl ester + phenyl) Lower (no ester)
Solubility Likely moderate in DMF Low (crystalline, hydrophobic) High (due to hydrate)
Crystal Packing Not reported π-π stacking (phenyl) O–H···O (water)

Functional Implications

  • Bioactivity : Ethyl esters with aromatic substituents (e.g., phenyl) may exhibit enhanced receptor binding due to hydrophobic interactions.
  • Synthetic Flexibility : Methyl/ethyl esters allow for further derivatization (e.g., hydrolysis to carboxylic acids).

Biological Activity

Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic compound belonging to the benzodiazepine class, which is widely recognized for its psychoactive properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Benzodiazepines

Benzodiazepines are primarily known for their effects on the central nervous system (CNS), where they act as anxiolytics, sedatives, and anticonvulsants. The general mechanism involves the enhancement of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission. This class of compounds has been extensively studied for their pharmacological effects and therapeutic potential.

The specific mechanisms of action for this compound remain largely unexplored due to its classification as a research chemical. However, it is hypothesized that it may exhibit similar properties to other benzodiazepines by modulating GABAergic activity:

  • Target Receptors : Primarily interacts with GABA_A receptors.
  • Biochemical Pathways : While specific pathways are not well-characterized, it is likely to influence neuronal excitability and synaptic transmission.

Pharmacokinetics

The pharmacokinetic profile of this compound is not fully established. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to understand its bioavailability and therapeutic window.

Research Applications

This compound has several potential applications in scientific research:

  • Chemical Synthesis : Serves as a building block for synthesizing more complex benzodiazepine derivatives.
  • Biological Studies : Investigated for interactions with various enzymes and receptors.
  • Therapeutic Research : Explored for potential use in treating neurological disorders due to its structural similarities to established benzodiazepines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other known benzodiazepines:

Compound NameChemical StructurePrimary UseUnique Features
DiazepamDiazepamAnxiolyticLong half-life
LorazepamLorazepamSedativePotent anxiolytic effects
ClonazepamClonazepamAnticonvulsantRapid onset of action

Case Studies and Research Findings

Research on this compound is limited; however, studies on related compounds provide insights:

  • Neuropharmacological Studies : Investigations into similar benzodiazepine derivatives have shown significant anxiolytic effects in animal models.
  • Potential Side Effects : As with other benzodiazepines, there may be risks associated with dependency and withdrawal symptoms.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a benzodiazepine core can be functionalized by reacting 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with methyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst. Post-reaction purification via ethanol recrystallization ensures high purity .

Q. How can the purity and structure of the compound be validated?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. X-ray crystallography is critical for resolving conformational ambiguities, such as the boat-shaped geometry of the benzodiazepine ring .

Q. What solvents and reaction conditions are optimal for synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred due to their ability to stabilize intermediates. Reaction temperatures between 20–25°C and 24-hour stirring durations balance yield and side-product formation. Catalysts such as tetra-n-butylammonium bromide enhance reaction efficiency .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield?

  • Methodological Answer : Statistical DoE (e.g., factorial design) identifies critical variables (e.g., solvent ratio, catalyst loading). For instance, a 2³ factorial design can test temperature, reaction time, and base concentration, reducing experimental runs by 50% while maximizing yield .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer : Discrepancies between NMR predictions and observed spectra often arise from dynamic conformational changes (e.g., ring puckering). Computational chemistry tools (DFT calculations) model low-energy conformers, while variable-temperature NMR experiments validate dynamic behavior .

Q. What computational methods elucidate reaction mechanisms?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via Gaussian) map energy profiles for key steps like nucleophilic acyl substitution. Coupling these with experimental kinetics (e.g., rate constants from HPLC) refines mechanistic hypotheses .

Q. How to improve regioselectivity in benzodiazepine functionalization?

  • Methodological Answer : Steric and electronic effects dictate regioselectivity. Substituent screening (e.g., electron-withdrawing groups at C4) combined with Hammett plots quantifies electronic contributions. Solvent polarity adjustments (e.g., switching to THF) can further bias reaction pathways .

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